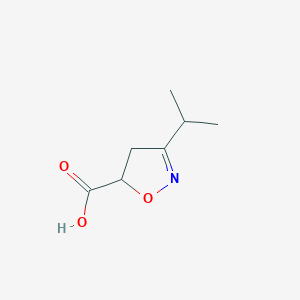

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid

Descripción

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid (C₇H₁₁NO₃) is a bicyclic heterocyclic compound featuring a fused isoxazoline ring and a carboxylic acid moiety. The isopropyl substituent at the 3-position confers steric bulk and moderate hydrophobicity, distinguishing it from simpler dihydroisoxazole derivatives. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes or receptors requiring rigid, conformationally constrained scaffolds .

Propiedades

IUPAC Name |

3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4(2)5-3-6(7(9)10)11-8-5/h4,6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVDNZTWHPTZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid (C10H13NO3) is an organic compound characterized by its unique isoxazole ring structure and carboxylic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly anti-inflammatory and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound features:

- Molecular Formula: C10H13NO3

- Molecular Weight: Approximately 183.22 g/mol

- Functional Groups: Isoxazole ring and carboxylic acid group

The presence of the isoxazole moiety is significant as it is known to influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential pharmacological effects:

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways. For instance, derivatives of isoxazole have shown efficacy in inhibiting leukotriene biosynthesis, which is linked to inflammatory responses .

- Antimicrobial Activity : Preliminary studies indicate that isoxazole derivatives may possess antimicrobial properties. The structural features of this compound could enhance its interaction with bacterial cell membranes or enzymes, potentially leading to antibacterial effects.

Study 1: Anti-inflammatory Activity

A study focusing on isoxazole derivatives demonstrated that certain compounds can inhibit the activity of 5-lipoxygenase (5-LO), an enzyme involved in leukotriene production. The inhibition was quantified with an IC50 value of approximately 0.24 μM for some derivatives . Given the structural similarities, it is plausible that this compound may exhibit similar inhibitory effects.

Study 2: Antimicrobial Properties

In a comparative analysis of various isoxazole compounds, it was found that some exhibited significant antibacterial activity against strains such as Staphylococcus aureus. The mechanism of action was attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis Methods

Several synthetic routes have been explored for producing this compound. Common methods include:

- Cyclization Reactions : Utilizing nitrile oxides with alkenes to form isoxazoles.

- Condensation Reactions : Involving carboxylic acids and amines to yield the desired compound through esterification or amidation processes.

Comparative Analysis of Isoxazole Derivatives

The following table summarizes the structural characteristics and potential activities of related compounds:

| Compound Name | Molecular Formula | Notable Features | Biological Activity Potential |

|---|---|---|---|

| This compound | C10H13NO3 | Isoxazole ring with carboxylic acid group | Anti-inflammatory, Antimicrobial |

| 4,5-Diarylisoxazol-3-carboxylic acids | Varies | Multiple aryl substitutions | Leukotriene biosynthesis inhibition |

| 3-Isopropylisoxazole-5-carboxylic acid | C7H9NO3 | Different position of carboxylic acid group | Moderate toxicity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research indicates that derivatives of isoxazole compounds, including 3-IPICA, exhibit significant biological activities. For instance, studies have shown that isoxazole derivatives can act as potent inhibitors of leukotriene biosynthesis, which plays a crucial role in inflammatory diseases. Compounds targeting the 5-lipoxygenase-activating protein (FLAP) have been developed to mitigate inflammatory responses .

Analgesic Properties

Isoxazole derivatives have also been explored for their analgesic properties. For example, certain synthesized compounds have demonstrated efficacy as nicotinic acetylcholine receptor (nAChR) ligands, potentially aiding in the treatment of pain and neurodegenerative disorders like Alzheimer’s disease .

Antitumor Activity

Recent studies have highlighted the potential of isoxazole compounds in cancer therapy. Some derivatives have shown promising results in inhibiting tumor cell proliferation across various cancer types, including leukemia and solid tumors. For instance, compounds derived from isoxazole structures were found to exhibit cytotoxic activities with IC50 values ranging from 0.04 to 12 µM against several human cancer cell lines .

Agrochemical Applications

The versatility of 3-IPICA extends to agrochemicals, where it serves as a building block for the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for developing environmentally friendly agricultural chemicals that can enhance crop yield while minimizing ecological impact.

Materials Science

In materials science, 3-IPICA can be utilized in the development of polymers and other materials due to its unique chemical structure. The incorporation of isoxazole rings into polymer matrices can enhance thermal stability and mechanical properties.

Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives

A study conducted by Banoglu et al. synthesized a series of 4,5-diaryloisoxazol-3-carboxylic acids as leukotriene biosynthesis inhibitors targeting FLAP. These compounds exhibited IC50 values around 0.24 µM, indicating their potential as anti-inflammatory agents .

Case Study 2: Analgesic Development

Silva et al. explored the synthesis of isoxazole derivatives as nAChR ligands for analgesic development. Their findings suggested that certain derivatives could significantly alleviate pain symptoms associated with CNS disorders .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the 3-Position

The 3-position of the dihydroisoxazole ring is a critical site for modulating physicochemical and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : Chlorophenyl and thiophenyl analogs exhibit higher logP values compared to the target compound, making them suitable for membrane-permeable agrochemicals .

- Synthetic Yield : Ethyl and methyl esters of related dihydroisoxazoles (e.g., 10a–10d in ) show moderate yields (48–62%), suggesting that bulkier substituents may complicate synthesis .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Esterification of the carboxylic acid group significantly alters bioavailability and stability:

Métodos De Preparación

General Synthetic Strategies for Isoxazoline Derivatives

Isoxazoline derivatives like 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid are commonly synthesized via cyclization reactions involving precursors such as hydroxylamines and α,β-unsaturated carbonyl compounds or their equivalents. Key methods include:

[3+2] Cycloaddition Reactions : The classical approach involves 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes to form isoxazoline rings. This method allows for regioselective introduction of substituents at specific ring positions under mild conditions, often yielding high purity products without requiring metal catalysts.

Cycloisomerization of Acetylenic Oximes : Using catalysts such as AuCl3, acetylenic oximes undergo cycloisomerization to form substituted isoxazoles, which can be further modified to dihydroisoxazoles.

Acylation of Dilithioximes : Acylation followed by cyclization and dehydration of dilithioximes can efficiently produce isoxazoles and their reduced analogs.

Visible-Light-Mediated Reactions : Recent advances include visible-light-induced intramolecular aza Paterno–Büchi reactions for constructing dihydroisoxazole rings from appropriate precursors.

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, analogous synthetic routes and related compounds provide a reliable framework:

Starting Materials and Key Intermediates

3-Halogeno-4,5-dihydroisoxazole derivatives serve as versatile intermediates. For example, 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole can be prepared with high yield (91.2%) through bromination of dibromoformoximes followed by purification steps involving aqueous washes and drying over anhydrous sodium sulfate.

The isopropyl substituent at position 3 can be introduced by alkylation or by using appropriately substituted precursors such as isopropyl-substituted alkenes or halides during cyclization or substitution steps.

Typical Reaction Conditions

Reactions are often conducted in polar solvents such as ethanol, dimethylformamide (DMF), or dichloromethane (DCM).

Mild temperatures ranging from room temperature to 80 °C are typical, with reaction times varying from 1 to 10 hours depending on the step and reagents.

Bases like potassium carbonate or sodium bicarbonate are used to deprotonate acids or facilitate nucleophilic substitution.

Acid catalysts may be employed to promote cyclization or substitution reactions in some protocols.

Example Synthetic Procedure (Adapted from Analogous Compounds)

Reaction Data and Yields

Research Findings and Optimization Notes

The use of high polarity solvents such as isopropyl alcohol or DMF accelerates reactions and improves yields by enhancing solubility and reaction rates.

Reaction times can be optimized between 1 to 10 hours to balance yield and minimize by-products.

Mild acid catalysis during substitution steps improves selectivity and reduces side reactions.

Visible-light-mediated methods offer environmentally friendly alternatives with potential for late-stage functionalization.

Avoiding harsh reagents and extreme conditions enhances safety and scalability for industrial applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| [3+2] Cycloaddition | Hydroxylamine + α-keto esters, base, aqueous | High regioselectivity, mild | Requires careful purification |

| Cycloisomerization (AuCl3) | Acetylenic oximes, AuCl3 catalyst | Good yields, selective | Use of precious metal catalyst |

| Halogenation + Substitution | Dibromoformoxime + alkene, NaHCO3, ethanol | High yield, industrially scalable | Handling of halogenated intermediates |

| Visible-light-mediated cyclization | Light source, DMF, base, mild temp | Green chemistry, mild conditions | Requires specialized equipment |

Q & A

Q. What are the key considerations for synthesizing 3-Isopropyl-4,5-dihydroisoxazole-5-carboxylic acid in a laboratory setting?

Synthesis typically involves multi-step reactions, including condensation of hydrazine derivatives with cyclohexanone analogs. Critical factors include:

- Reaction conditions : Optimize temperature (e.g., reflux in acetic acid) and catalysts to enhance yield .

- Purification : Recrystallization from polar solvents (e.g., acetic acid) improves purity .

- Intermediate characterization : Use thin-layer chromatography (TLC) or NMR to monitor reaction progress .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and fume hoods to avoid inhalation or skin contact. Minimize dust formation .

- Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) and moisture . Stability studies suggest degradation risks above 25°C .

Q. What spectroscopic methods are essential for structural confirmation?

- NMR : H and C NMR identify substituent positions (e.g., isopropyl group at C3, carboxylic acid at C5) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., exact mass: 225.63 g/mol) and fragmentation patterns .

- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm) .

Advanced Research Questions

Q. How can formulation strategies mitigate decomposition of this compound in experimental settings?

- Stabilizers : Use oil-based suspensions with emulsifiers (e.g., 10–15% w/w) to prevent hydrolysis .

- pH control : Maintain neutral to slightly acidic conditions to reduce carboxylic acid reactivity .

- Temperature management : Avoid prolonged exposure to >40°C during processing .

Q. What structural modifications enhance bioactivity while retaining core functionality?

- Substituent variation : Replace the isopropyl group with bulkier alkyl chains to improve lipophilicity and membrane permeability .

- Derivatization : Convert the carboxylic acid to amides or esters to modulate solubility and target engagement .

- Hybrid scaffolds : Fuse with heterocycles (e.g., pyrazole) to explore synergistic effects in enzyme inhibition .

Q. How do researchers resolve contradictions in reported biological activity data?

- Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

- Orthogonal assays : Combine enzymatic inhibition studies with cellular viability assays to confirm mechanisms .

- Computational modeling : Use molecular docking to validate binding modes and explain discrepancies .

Q. What advanced analytical techniques address purity challenges in scaled-up synthesis?

- HPLC-DAD : Quantify impurities with UV detection (λ = 210–280 nm) and optimize gradient elution .

- X-ray crystallography : Resolve stereochemical ambiguities in diastereomers or polymorphs .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.